Cyclohexylamine hydrochloride
CAS No.: 4998-76-9
Cat. No.: VC3702646
Molecular Formula: C6H14ClN
Molecular Weight: 135.63 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 4998-76-9 |
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Molecular Formula | C6H14ClN |
Molecular Weight | 135.63 g/mol |
IUPAC Name | cyclohexanamine;hydrochloride |
Standard InChI | InChI=1S/C6H13N.ClH/c7-6-4-2-1-3-5-6;/h6H,1-5,7H2;1H |
Standard InChI Key | ZJUGSKJHHWASAF-UHFFFAOYSA-N |
SMILES | C1CCC(CC1)N.Cl |
Canonical SMILES | C1CCC(CC1)[NH3+].[Cl-] |
Introduction
Physical and Chemical Properties
Cyclohexylamine hydrochloride is the hydrochloride salt of cyclohexylamine, appearing as a white to beige crystalline powder or crystals under standard conditions. The compound possesses specific physical and chemical parameters that define its behavior in various applications and biological systems.
Basic Properties
Cyclohexylamine hydrochloride has a molecular formula of C6H13N·HCl and a molecular weight of 135.64 g/mol . The parent compound cyclohexylamine is also known by several synonyms including hexahydroaniline, aminocyclohexane, cyclohexanamine, and aminohexahydrobenzene . The hydrochloride salt form affects the compound's properties significantly compared to the free amine.
Thermal Properties
The compound exhibits notable thermal stability with a high melting point of 207°C . This high melting point is characteristic of amine hydrochloride salts, which typically form strong ionic crystal lattices. The boiling point of cyclohexylamine hydrochloride is approximately 306°C at standard pressure (760 mmHg) .
Parameter | Specification |
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Appearance | White to beige crystalline powder or crystals |
Infrared spectrum | Conforms to reference standard |
Melting point | ≥207°C |
Water content | ≤0.5% (Karl Fischer method) |
Purity (Titration with HClO4) | 98.5 to 101.5% |
The compound is generally stored at ambient temperature conditions, indicating reasonable stability under normal laboratory conditions .
Metabolic Pathways and Biotransformation
The metabolic fate of cyclohexylamine hydrochloride has been extensively studied in various species, revealing important differences in biotransformation pathways between humans and animals.
Absorption and Distribution
When administered orally, cyclohexylamine is rapidly and almost completely absorbed in both humans and various animal species including dogs, rats, guinea pigs, and rabbits . Following oral administration, peak blood or plasma levels occur between 1-2 hours in humans, with a half-life ranging from 3-5 hours . In contrast, rats and dogs achieve peak blood levels within the first hour, with half-lives of approximately 1-2 hours and 3 hours, respectively .
The compound readily penetrates body tissues in rats, with highest concentrations observed in lungs, spleen, liver, adrenals, heart, gastrointestinal tract, and kidneys . Tissue levels are generally higher than those in plasma. The apparent volume of distribution reported for humans (2.1-2.9 L/kg) aligns well with values calculated for rats (2.7 L/kg) .
Metabolic Transformations
The metabolic pathways of cyclohexylamine vary significantly between species. Following oral administration of 14C-labeled cyclohexylamine hydrochloride, researchers found significant variations in the extent of metabolism:
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In humans: Only 1-2% of the administered dose undergoes metabolism
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In female rats and guinea pigs: Less than 10% is metabolized
The metabolic transformations also differ by species:
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In humans: Metabolism primarily proceeds through deamination, producing cyclohexanol (0.2%) and trans-cyclohexane-1,2-diol (1.4%)
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In rats: The principal pathway involves ring hydroxylation, leading to several metabolites :
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Cyclohexanol (0.05%)
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trans-3-aminocyclohexanol (2.2%)
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cis-4-aminocyclohexanol (1.7%)
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trans-4-aminocyclohexanol (0.5%)
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cis-3-aminocyclohexanol (0.1%)
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In rabbits: Both deamination and ring hydroxylation occur, producing eight identified metabolites :
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Cyclohexanol (9.3%)
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trans-cyclohexane-1,2-diol (4.7%)
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Cyclohexanone (0.2%)
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Cyclohexylhydroxylamine (0.2%)
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trans-3-aminocyclohexanol (11.3%)
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cis-3-aminocyclohexanol (0.6%)
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trans-4-aminocyclohexanol (0.4%)
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cis-4-aminocyclohexanol (0.2%)
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In guinea pigs: Six minor metabolites were identified :
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Cyclohexanol (0.5%)
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trans-cyclohexane-1,2-diol (2.5%)
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trans-3-aminocyclohexanol (1.2%)
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cis-3-aminocyclohexanol (0.2%)
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trans-4-aminocyclohexanol (0.2%)
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cis-4-aminocyclohexanol (0.2%)
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Excretion Patterns
The main elimination route for cyclohexylamine and its metabolites is via urine. Both in humans and animal species, approximately 90% or more of ingested doses are excreted in the urine, with most excretion occurring within the first day after dosing . Only small amounts (1-7%) are found in the feces .
In humans, renal clearance values exceed creatinine clearance, indicating that cyclohexylamine is removed by both tubular secretion and glomerular filtration . Notably, renal clearance decreases as the dose increases (in the range of 2.5 to 10 mg/kg body weight), suggesting that the secretion process may be easily saturated .
Hydroxylated metabolites of cyclohexylamine are excreted in the urine in both free and conjugated forms .
Toxicological Profile
The toxicological effects of cyclohexylamine hydrochloride and its parent compound have been documented in various species, providing insights into potential health concerns associated with exposure.
Acute Toxicity
Cyclohexylamine demonstrates significant irritant and corrosive properties. When instilled into the eyes of rabbits, it caused severe burns even at 1% concentration . The compound is also corrosive to skin, producing necrosis when applied to rabbit skin .
Respiratory exposure studies in mice have established the airborne concentration resulting in a 50% decrease in respiratory rate (RD50) at 210 mg/m³ (51 ppm) in one study and 110 mg/m³ (27 ppm) in another study . These findings indicate that cyclohexylamine is primarily an upper respiratory tract irritant .
Severe acute exposure can be lethal. A single 7-hour inhalation exposure to 4900 mg/m³ (1200 ppm) cyclohexylamine was fatal to all rabbits and guinea pigs, and to all but one rat in experimental studies . The major effects observed included respiratory tract irritation and eye irritation with corneal opacity development .
Human Health Effects
In human patch tests, cyclohexylamine solutions (25%) produced varying degrees of irritation: no irritation in 45% of volunteers, slight irritation in 52%, and severe irritation in 3% . A subsequent challenge 14 days later resulted in positive reactions in 13% of volunteers, suggesting a slight sensitizing potential .
Occupational exposure reports, though limited, describe transitory systemic effects from acute accidental exposures. Symptoms reported include lightheadedness, drowsiness, anxiety, apprehension, nausea, and in one case, slurred speech, vomiting, and pupillary dilation .
Cardiovascular Effects
Cyclohexylamine has been found to produce cardiovascular effects in humans. Following administration of single doses of 5 and 10 mg/kg body weight to healthy male volunteers, maximum increases in both systolic and diastolic blood pressure were observed after one hour . These increases were dose-dependent and statistically significant, although no significant changes occurred at a lower dose of 2.5 mg/kg body weight .
A slight decrease in heart rate accompanied the vasopressor effects at the two higher doses. Plasma cyclohexylamine levels correlated closely with increases in mean arterial blood pressure, with the lowest plasma level causing significant hypertensive effects estimated at 0.7-0.8 μg/mL .
Applications and Uses
Cyclohexylamine hydrochloride and its parent compound cyclohexylamine have several important industrial and research applications.
Industrial Applications
Cyclohexylamine serves as a corrosion inhibitor in boiler feed water, representing one of its primary industrial uses . The hydrochloride salt form offers advantages in certain applications due to its solid state and stability.
Chemical Synthesis
The compound functions as an important chemical intermediate in organic synthesis . Its relatively stable structure and reactive amine group make it valuable in various synthetic pathways.
Specialized Applications
Additional applications of cyclohexylamine include :
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Manufacture of insecticides
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Production of plasticizers
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Formulation of dry-cleaning soaps
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Development of rubber chemicals
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Synthesis of dye stuffs
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Production of gas absorbents
The hydrochloride salt form may be preferred in certain applications due to its reduced volatility compared to the free amine, as well as its solid state, which can facilitate handling and precise dosing in research and industrial settings.
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